Ethyl 5-fluoro-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-fluoro-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of fluorine atoms on both the phenyl and pyrazole rings, which imparts unique chemical properties. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-fluoro-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl 5-fluoro-1H-pyrazole-4-carboxylate with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also ensures consistency and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-fluoro-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various substituted pyrazoles and phenyl derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 5-fluoro-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-fluoro-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate
- Ethyl 5-bromo-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate
- Ethyl 5-iodo-1-(2-iodophenyl)-1H-pyrazole-4-carboxylate
Uniqueness
Ethyl 5-fluoro-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate is unique due to the presence of fluorine atoms, which impart distinct electronic properties and enhance its reactivity and binding affinity compared to its halogenated counterparts .
Properties
CAS No. |
1269292-56-9 |
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Molecular Formula |
C12H10F2N2O2 |
Molecular Weight |
252.22 g/mol |
IUPAC Name |
ethyl 5-fluoro-1-(2-fluorophenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C12H10F2N2O2/c1-2-18-12(17)8-7-15-16(11(8)14)10-6-4-3-5-9(10)13/h3-7H,2H2,1H3 |
InChI Key |
KSMMHTXODCUDBY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2F)F |
Origin of Product |
United States |
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